methyl 1-[(2E)-3-phenylprop-2-enoyl]-1H-indole-3-carboxylate
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Overview
Description
Methyl 1-[(2E)-3-phenylprop-2-enoyl]-1H-indole-3-carboxylate is an organic compound with the molecular formula C19H15NO3. This compound belongs to the class of indole derivatives, which are known for their diverse biological and pharmacological activities . Indole derivatives are significant in the field of medicinal chemistry due to their presence in various natural products and their role in drug development .
Preparation Methods
The synthesis of methyl 1-[(2E)-3-phenylprop-2-enoyl]-1H-indole-3-carboxylate typically involves the condensation of indole derivatives with cinnamic acid derivatives under specific reaction conditions. One common method includes the use of acetic acid and a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 1-[(2E)-3-phenylprop-2-enoyl]-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 1-[(2E)-3-phenylprop-2-enoyl]-1H-indole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 1-[(2E)-3-phenylprop-2-enoyl]-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl 1-[(2E)-3-phenylprop-2-enoyl]-1H-indole-3-carboxylate can be compared with other similar compounds, such as:
Methyl (2E)-3-phenylprop-2-enoate: This compound shares a similar structural framework but lacks the indole moiety, which may result in different biological activities.
Indole-3-carboxylic acid derivatives: These compounds have similar indole structures but different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the indole and cinnamic acid moieties, which contribute to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
methyl 1-[(E)-3-phenylprop-2-enoyl]indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c1-23-19(22)16-13-20(17-10-6-5-9-15(16)17)18(21)12-11-14-7-3-2-4-8-14/h2-13H,1H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNFKNWJSOLQIR-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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